
3,5-diethyl-2-(ethylimino)-4-Thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-diethyl-2-(ethylimino)-4-Thiazolidinone is a heterocyclic compound that contains a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl-2-(ethylimino)-4-Thiazolidinone typically involves the reaction of ethyl isothiocyanate with appropriate precursors under controlled conditions. One common method involves the insertion of ethyl isothiocyanate into tungsten hexachloride, followed by partial hydrolysis and thermal Dimroth rearrangement . The reaction conditions often include the use of saturated aqueous sodium carbonate solution and controlled heating to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-diethyl-2-(ethylimino)-4-Thiazolidinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiazolidines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of 3,5-diethyl-2-(ethylimino)-4-Thiazolidinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-ethylimino-[1,2,4]-dithiazolidin-3-trithione
- 2,4-diethyl-[1,2,4]-dithiazolidin-3,5-dithione
- 2,4-diethyl-3-thioxo-[1,2,4]-dithiazolidin-5-on
Uniqueness
3,5-diethyl-2-(ethylimino)-4-Thiazolidinone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H16N2OS |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
3,5-diethyl-2-ethylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H16N2OS/c1-4-7-8(12)11(6-3)9(13-7)10-5-2/h7H,4-6H2,1-3H3 |
InChI Key |
DHBXMOQXBKOXJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=NCC)S1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


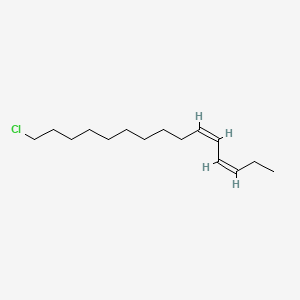
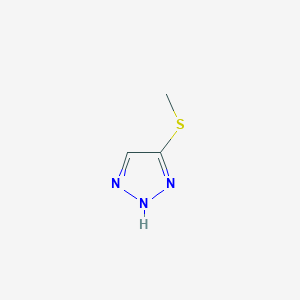

![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)
![2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester](/img/structure/B13793917.png)
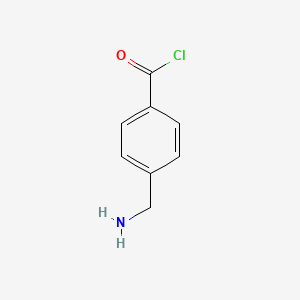
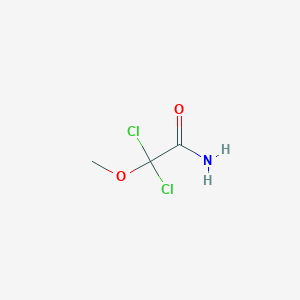
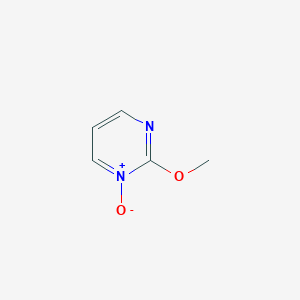
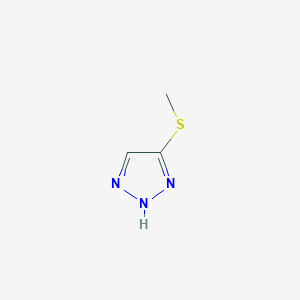

![1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine](/img/structure/B13793954.png)
![5-ethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13793958.png)
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13793961.png)
